4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)-2-methoxyphenol
Overview
Description
4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)-2-methoxyphenol is a compound with intriguing structural features that make it of interest in various fields of scientific research. Its molecular framework combines phenolic, thiazole, and hydrazone functional groups, contributing to its potential versatility in chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of the Thiazole Moiety: This is often achieved through the reaction of α-halocarbonyl compounds with thioamides under acidic conditions.
Introduction of the Hydrazone Group: The thiazole derivative is then reacted with hydrazine or substituted hydrazines to form the hydrazone linkage.
Final Assembly: The condensation reaction between the hydrazone and the phenol derivative takes place, typically under mild conditions, in the presence of a suitable catalyst like a Lewis acid.
Industrial Production Methods
While the laboratory synthesis provides a small-scale route, industrial production might involve:
Optimized Reactors: Use of flow chemistry to enhance reaction rates and yields.
Efficient Catalysts: Development of more sustainable and selective catalysts.
Purification Techniques: Implementation of advanced separation methods such as crystallization or chromatography for high purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The hydrazone can be reduced to the corresponding hydrazine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ceric ammonium nitrate.
Reduction: Hydrides like sodium borohydride or lithium aluminium hydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts reagents.
Major Products Formed
Oxidation may yield quinones.
Reduction leads to hydrazines.
Substitution reactions introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in coordination chemistry for catalytic processes.
Synthetic Intermediate: Used in the synthesis of complex organic molecules.
Biology
Antimicrobial: Potential activity against bacterial and fungal pathogens.
Anticancer: Investigated for its cytotoxic effects on cancer cell lines.
Medicine
Drug Design: As a scaffold for the development of new therapeutic agents.
Industry
Materials Science: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: Interaction with specific enzymes, altering their activity.
Molecular Targets: Binding to proteins or nucleic acids, influencing biological pathways.
Signaling Pathways: Modulating signal transduction pathways in cells.
Comparison with Similar Compounds
4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)-2-methoxyphenol can be compared with other thiazole and hydrazone derivatives:
Thiazole Compounds: Known for their biological activity, such as 2-aminothiazole.
Hydrazone Compounds: Such as 4-(2-(2,4-dinitrophenyl)hydrazono)benzoic acid, which also show diverse biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields, from synthetic chemistry to biomedical research. Its unique structure and reactive functional groups make it a valuable subject for continued exploration and application.
Properties
IUPAC Name |
4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-23-16(14-5-7-15(20)8-6-14)12-26-19(23)22-21-11-13-4-9-17(24)18(10-13)25-2/h4-12,24H,3H2,1-2H3/b21-11-,22-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCVHOHNUUQPIR-IEOVJSGBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NN=CC2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=CS/C1=N\N=C/C2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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